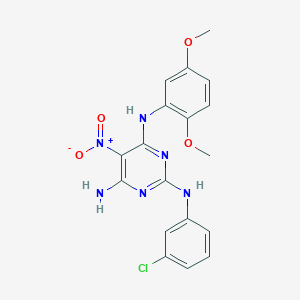![molecular formula C28H29N5O2 B356579 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide CAS No. 847339-92-8](/img/structure/B356579.png)
4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a cyano group, and a dipyrido[1,2-a:2,3-d]pyrimidine core, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dipyrido[1,2-a:2,3-d]pyrimidine core, introduction of the cyano group, and attachment of the tert-butyl and butyl groups. Common reagents used in these steps include n-BuLi, DMF, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques, automated synthesis, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in the formation of amines or alcohols .
科学的研究の応用
4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[840
作用機序
The mechanism by which 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other dipyrido[1,2-a:2,3-d]pyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:
- 4-tert-butyl-N-(1-butyl-3-cyano-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene)benzamide
- 4-tert-butyl-N-(1-butyl-3-cyano-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-4-ylidene)benzamide .
Uniqueness
The uniqueness of 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide lies in its specific combination of functional groups and the resulting chemical properties.
特性
CAS番号 |
847339-92-8 |
|---|---|
分子式 |
C28H29N5O2 |
分子量 |
467.6g/mol |
IUPAC名 |
4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide |
InChI |
InChI=1S/C28H29N5O2/c1-6-7-14-32-24(31-26(34)19-10-12-21(13-11-19)28(3,4)5)20(17-29)16-22-25(32)30-23-18(2)9-8-15-33(23)27(22)35/h8-13,15-16H,6-7,14H2,1-5H3 |
InChIキー |
BXARDFDTTVHEQX-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)C#N)C(=O)N4C=CC=C(C4=N2)C |
正規SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)C#N)C(=O)N4C=CC=C(C4=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356497.png)
![N-[5-Cyano-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide](/img/structure/B356498.png)
![(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide](/img/structure/B356499.png)
![2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356501.png)
![N-[5-Cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-ethoxybenzamide](/img/structure/B356502.png)

![(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide](/img/structure/B356507.png)
![2-{2-[(10-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amino]ethoxy}ethanol](/img/structure/B356508.png)
![N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B356509.png)
![N-(4-acetyl-5'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B356511.png)
![4-[(3,4-dimethoxyphenyl)methyl]-13-propan-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B356515.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356516.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356518.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356519.png)
